molecular formula C5H6IN3 B3048286 5-iodo-N-methylpyrimidin-2-amine CAS No. 16341-50-7

5-iodo-N-methylpyrimidin-2-amine

Cat. No.: B3048286
CAS No.: 16341-50-7
M. Wt: 235.03 g/mol
InChI Key: JNEAWFSSFYRAMO-UHFFFAOYSA-N
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Description

5-Iodo-N-methylpyrimidin-2-amine is a substituted pyrimidine derivative that serves as a versatile building block and key scaffold in medicinal chemistry and chemical biology research. Its primary research value lies in its role as a core structural element in the development of novel therapeutic agents, particularly in the field of kinase inhibition. Compounds based on the N-phenylpyrimidin-2-amine structure have been identified as potent and selective inhibitors of Janus kinase 2 (JAK2), a crucial target for the treatment of myeloproliferative neoplasms (MPNs) . Systematic optimization of this scaffold has led to inhibitors with excellent potency (IC50 values in the low nanomolar range) and significant selectivity over other JAK family members, addressing a key challenge in this therapeutic area . Beyond oncology research, the 2-aminopyrimidine scaffold is recognized as a novel framework for modulating bacterial biofilm formation . Research indicates that 2-aminopyrimidine derivatives can inhibit biofilm formation in Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and can suppress MRSA resistance to conventional antibiotics . The 5-iodo substituent on the pyrimidine ring makes this compound an especially valuable synthetic intermediate. The iodine atom facilitates further structural diversification via cross-coupling reactions, such as the Suzuki and Sonogashira couplings, allowing researchers to efficiently create a diverse library of analogues for structure-activity relationship (SAR) studies . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-N-methylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEAWFSSFYRAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80532793
Record name 5-Iodo-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16341-50-7
Record name 5-Iodo-N-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80532793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Enduring Significance of Pyrimidine Scaffolds in Modern Chemical Research

The pyrimidine (B1678525) ring, a six-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry and chemical biology. mdpi.comjclmm.comresearchgate.net Its prevalence in nature as a core component of nucleobases like cytosine, thymine, and uracil, which form the building blocks of DNA and RNA, underscores its fundamental biological importance. researchgate.netnih.gov This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of a vast array of therapeutic agents. benthamscience.com

The versatility of the pyrimidine skeleton allows for structural modifications at multiple positions (2, 4, 5, and 6), enabling chemists to create diverse libraries of compounds with a wide spectrum of biological activities. mdpi.com This structural flexibility is crucial for optimizing interactions with various biological targets, including enzymes and receptors. nih.gov Consequently, pyrimidine-based compounds have been successfully developed as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents, among others. jclmm.comresearchgate.netnih.gov The continuous exploration of pyrimidine chemistry highlights its status as a critical pharmacophore in the ongoing quest for new and improved drugs. mdpi.combenthamscience.com

The Strategic Roles of Halogenation and N Methylation in Pyrimidine Chemistry

The introduction of specific functional groups onto the pyrimidine (B1678525) ring is a key strategy for modulating the physicochemical and biological properties of the resulting molecules. Halogenation, particularly with iodine, and N-methylation are two such modifications that hold significant strategic importance.

The process of halogenation , or the introduction of a halogen atom, can profoundly influence a molecule's characteristics. nih.gov In medicinal chemistry, halogenation is a widely used tool to enhance binding affinity, improve metabolic stability, and increase the lipophilicity of a compound, which can affect its absorption and distribution. nih.govacs.org The iodine atom, in particular, is a large and polarizable halogen that can participate in halogen bonding, a non-covalent interaction that can contribute to the binding of a ligand to its protein target. clarku.edu Furthermore, the carbon-iodine bond serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the construction of more complex molecular architectures. rsc.org The synthesis of iodo-pyrimidine derivatives is often achieved through electrophilic halogenation using reagents like N-iodosuccinimide. prepchem.comelsevierpure.com

N-methylation , the addition of a methyl group to a nitrogen atom, also plays a crucial role in drug design. This modification can impact a molecule's properties in several ways. It can increase metabolic stability by protecting the amine from deamination. The addition of a methyl group can also alter the compound's polarity and hydrogen bonding capacity, which can influence its solubility and ability to cross cell membranes. From a conformational perspective, the presence of a methyl group can introduce steric hindrance, locking the molecule into a specific conformation that may be more favorable for binding to a biological target. acs.org

Research Trajectories for 5 Iodo N Methylpyrimidin 2 Amine and Its Analogs

Regioselective Iodination Protocols

The introduction of an iodine atom at the C5 position of the pyrimidine (B1678525) ring is a crucial step. This is typically achieved through electrophilic substitution, where the regioselectivity is governed by the electronic properties of the pyrimidine core.

Direct Iodination of Pyrimidine Precursors

Direct iodination of N-methylpyrimidin-2-amine precursors offers a straightforward route to this compound. Various reagents and conditions have been developed to achieve this transformation with high regioselectivity and yield. One effective method involves the use of N-iodosuccinimide (NIS) in glacial acetic acid. For instance, the reaction of finely powdered 6-methyl-isocytosine with NIS in hot glacial acetic acid for a short duration affords the corresponding 5-iodo derivative in good yield after crystallization. nih.gov

Another approach utilizes molecular iodine in the presence of a nitrate (B79036) salt, such as silver nitrate (AgNO₃), under solvent-free mechanochemical (grinding) conditions. researchgate.net This method is environmentally friendly, proceeds at room temperature, and provides high yields of C5-iodinated pyrimidines. researchgate.net The in situ generation of an electrophilic iodine species is key to the success of this reaction. Similarly, a combination of molecular iodine and sodium nitrite (B80452) in acetonitrile (B52724) has been shown to be a highly effective and eco-friendly reagent system for the C5 iodination of pyrimidine bases. organic-chemistry.org

A summary of direct iodination methods for pyrimidine derivatives is presented below:

Iodinating AgentCo-reagent/SolventKey FeaturesReference(s)
N-IodosuccinimideGlacial Acetic AcidSimple procedure, good yields for related precursors. nih.gov
Iodine (I₂)Silver Nitrate (AgNO₃) / Solvent-freeEnvironmentally friendly, high yields, room temperature. researchgate.net
Iodine (I₂)Sodium Nitrite (NaNO₂) / AcetonitrileEco-friendly, high yields, mild conditions. organic-chemistry.org
Iodine (I₂)Hydrogen Peroxide / WaterUses water as a green solvent. nih.gov

Catalytic Approaches for Enhanced Regioselectivity (e.g., Zeolite-Catalyzed Iodination)

While direct iodination methods are often effective, catalytic approaches can offer improved selectivity and sustainability. Zeolites, with their well-defined pore structures and acidic or basic sites, are attractive catalysts for various organic transformations, including those in heterocyclic chemistry. researchgate.netnih.gov Although specific literature on the zeolite-catalyzed iodination of N-methylpyrimidin-2-amine is limited, the principles of zeolite catalysis suggest potential applicability. Zeolites can act as shape-selective catalysts, potentially enhancing the regioselectivity of iodination at the C5 position by orienting the substrate within their cavities. Furthermore, the use of solid, reusable zeolite catalysts aligns with the principles of green chemistry by simplifying product purification and minimizing waste. researchgate.netnih.gov The acidic sites within zeolites could also activate the iodinating agent, facilitating the electrophilic substitution on the pyrimidine ring.

Transition-Metal-Catalyzed Cross-Coupling Strategies

The iodine atom in this compound serves as an excellent handle for introducing a wide range of functional groups through transition-metal-catalyzed cross-coupling reactions. This versatility is paramount in generating libraries of derivatives for structure-activity relationship studies.

Palladium-Catalyzed Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The Sonogashira and Suzuki reactions are particularly relevant for the functionalization of this compound.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction allows for the direct introduction of alkynyl moieties at the C5 position of the pyrimidine ring. The general applicability of Sonogashira coupling to iodo-substituted nitrogen-rich heterocycles suggests its utility for this compound.

The Suzuki-Miyaura coupling reaction pairs an organoboron compound (typically a boronic acid or ester) with an organohalide using a palladium catalyst and a base. This reaction is widely used to form biaryl structures and is tolerant of a broad range of functional groups. The Suzuki coupling of 5-iodopyrimidines and related nitrogen-containing heterocycles with various aryl and heteroaryl boronic acids has been extensively documented, highlighting its robustness for creating diverse derivatives.

A selection of conditions for palladium-catalyzed cross-coupling reactions on related substrates is shown below:

ReactionCatalyst SystemBase / SolventKey FeaturesReference(s)
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N / THFStandard conditions for coupling with terminal alkynes.
Suzuki Pd(OAc)₂ / SPhosK₃PO₄ / Dioxane-WaterEffective for coupling with arylboronic acids.
Suzuki Pd(PPh₃)₄Na₂CO₃ / DME-WaterClassic conditions for a wide range of substrates.

Copper-Catalyzed C-N Cross-Coupling (e.g., Ullmann-Type Reactions)

The formation of C-N bonds is another critical transformation for derivatizing this compound. The copper-catalyzed Ullmann condensation and its modern variations provide a valuable method for coupling aryl halides with amines, amides, and other nitrogen nucleophiles.

The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, significant advancements have led to milder and more efficient catalytic versions. These often employ a copper(I) source, such as CuI, in the presence of a ligand and a base. Ligands like N-methylglycine or L-proline have been shown to facilitate the coupling of aryl iodides with various amines at significantly lower temperatures (40-90 °C) in solvents like DMSO. These improved conditions make the Ullmann-type C-N cross-coupling a practical approach for reacting this compound with a diverse array of primary and secondary amines to generate novel N-substituted derivatives.

Green Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For the synthesis of this compound and its derivatives, several sustainable strategies can be employed.

As mentioned, the use of solvent-free reaction conditions, such as mechanical grinding for the direct iodination step, significantly reduces waste and environmental impact. researchgate.net Water is an ideal green solvent, and its use in reactions like iodine-mediated halogenation with hydrogen peroxide as the oxidant represents a sustainable alternative to traditional organic solvents. nih.gov

Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and often improve yields. researchgate.net This has been applied to the synthesis of pyrimidine derivatives and could be adapted for both the initial iodination and subsequent cross-coupling steps.

The development and use of recyclable catalysts, such as zeolites or polymer-supported transition metal catalysts, are also central to green synthesis. researchgate.netnih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing costs and minimizing metal contamination in the final products. The application of these green methodologies can lead to more sustainable and efficient manufacturing processes for this important class of compounds.

An in-depth examination of advanced synthetic strategies for this compound and its derivatives reveals a focus on greener, more efficient, and modular approaches. These methodologies are pivotal for the production of this key chemical building block, which serves as a cornerstone in the synthesis of complex heterocyclic structures.

Sophisticated Spectroscopic and Structural Characterization of 5 Iodo N Methylpyrimidin 2 Amine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR for Positional Assignment and Connectivity

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide crucial information about the hydrogen and carbon framework of a molecule, respectively.

In the ¹H NMR spectrum of a pyrimidine (B1678525) derivative, aromatic protons typically appear in the chemical shift range of δ 6.5-9.16 ppm. researchgate.net For N-methylpyrimidin-2-amine, the methyl protons would be expected to produce a signal, and the pyrimidine ring protons would show characteristic shifts and coupling patterns. For instance, in 2-aminopyrimidine (B69317), the proton at the C5 position appears as a triplet at δ 6.6 ppm, while the protons at C4 and C6 are observed as a doublet at δ 8.3 ppm. The amino protons typically show a broad signal. For substituted pyrimidines, such as 2-amino-5-methylpyridine, the methyl protons show a signal around δ 2.12 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For pyrimidine derivatives, the carbon atoms of the aromatic ring typically resonate between δ 113-158 ppm. researchgate.net In the case of 1-iodo-2-methylpropane, the carbon attached to the iodine atom (C-I) shows a chemical shift at δ 18.5 ppm, while the methyl carbons appear at δ 22.6 ppm. docbrown.info This demonstrates the significant shielding effect of the iodine atom.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-iodo-N-methylpyrimidin-2-amine.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H4/H6~8.0 - 8.5~158 - 162
N-CH₃~2.8 - 3.2~25 - 30
NHBroad, variable-
C2-~160 - 165
C4/C6-~158 - 162
C5-~80 - 90

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Complex Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a more detailed picture of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) is used to determine direct one-bond correlations between protons and heteronuclei, most commonly ¹³C. columbia.educolumbia.edulibretexts.org In an HSQC spectrum, cross-peaks indicate which proton is directly attached to which carbon atom. libretexts.org This is invaluable for unambiguously assigning the signals in both the ¹H and ¹³C spectra. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings, typically over two to three bonds (and sometimes four). columbia.educolumbia.edulibretexts.org This technique is crucial for establishing the connectivity of different molecular fragments, as it shows correlations between protons and carbons that are not directly bonded. columbia.edu For instance, in the HMBC spectrum of a complex molecule, a correlation between a methyl proton signal and a carbonyl carbon signal would confirm their proximity within the molecular structure. researchgate.net The intensity of HMBC cross-peaks is dependent on the coupling constant, which can vary, so sometimes multiple experiments optimized for different coupling ranges are performed. columbia.edu

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). nih.gov This accuracy allows for the determination of the elemental composition of a molecule, as the exact masses of atoms are not integers. msu.edu For example, the ability to distinguish between molecules with the same nominal mass but different elemental formulas is a key advantage of HRMS. The required resolving power for accurate mass assignments can depend on the complexity of the sample matrix. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique where a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. miamioh.edunih.gov The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and can be used to elucidate its structure. nih.gov The molecular ion peak (M+), if observed, gives the molecular weight of the compound. For molecules containing nitrogen, the "nitrogen rule" can be applied, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. msu.edu The fragmentation of pyrimidine derivatives has been studied, providing insights into their structural characteristics. acs.org

Interactive Table: Expected Mass Spectrometry Data for this compound.

IonExpected m/z (Monoisotopic)TechniqueInformation Provided
[M]⁺234.96EI-MSMolecular Ion
[M+H]⁺235.97HRMS (ESI+)Protonated Molecular Ion for Exact Mass Measurement
Fragments (e.g., loss of I, CH₃, etc.)VariableEI-MSStructural information based on fragmentation

Note: m/z values are based on the most abundant isotopes.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb specific frequencies of radiation that correspond to the vibrational energies of their bonds.

The infrared spectra of pyrimidine derivatives have been extensively studied to understand their structural features, including tautomerism. rsc.org Characteristic vibrational frequencies can be assigned to specific functional groups. For instance, N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹, while C=N stretching vibrations are observed around 1525-1575 cm⁻¹. researchgate.net The presence of an iodine atom would also give rise to a characteristic C-I stretching vibration, typically at lower wavenumbers. The vibrational spectra of substituted pyrimidines can be complex due to vibrational coupling. tandfonline.com Theoretical calculations are often used to aid in the assignment of experimental vibrational bands. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and probing the vibrational modes within a molecule. For this compound, the FT-IR spectrum is characterized by a combination of vibrations from the pyrimidine ring, the secondary amine group, the methyl group, and the carbon-iodine bond.

While the specific spectrum for this compound is not extensively published, its characteristic absorption bands can be predicted based on data from analogous compounds such as 2-aminopyrimidines and other N-substituted derivatives. The N-H stretching vibration of the secondary amine is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. Studies on related compounds show that N-H stretching bands can be red-shifted, indicating a weakening of the N-H bond, often due to hydrogen bonding interactions within the crystal lattice. researchgate.net

The pyrimidine ring itself gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=N and C=C ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region. For comparison, in a complex of 2-amino-5-methylpyridine, bands attributed to N-H vibrations appear around 3444 and 3335 cm⁻¹. researchgate.net The C-N stretching vibrations, involving the exocyclic amine group, would also be present in the fingerprint region. The presence of the methyl group would introduce C-H symmetric and asymmetric stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 and 1375 cm⁻¹. The C-I stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound This table is generated based on typical vibrational frequencies for the specified functional groups.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Secondary Amine)Stretching3300 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Asymmetric/Symmetric Stretching2850 - 2960
C=N / C=C (Ring)Stretching1400 - 1600
N-HBending1500 - 1650
C-H (Methyl)Bending1375 - 1450
C-NStretching1200 - 1350
C-IStretching500 - 600

X-ray Diffraction Analysis for Crystalline State Structure

Single-crystal X-ray diffraction provides definitive information about the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been specifically reported, a detailed analysis of its very close analog, 5-iodopyrimidin-2-amine, offers significant insights into its expected solid-state structure. nih.gov

The crystal structure of 5-iodopyrimidin-2-amine reveals a molecule that is nearly planar. nih.gov It is expected that this compound would also adopt a largely planar conformation. In the crystal lattice of the analog, the molecules are connected through intermolecular N—H⋯N hydrogen bonds, a common and robust interaction motif in 2-aminopyrimidine systems. nih.gov Specifically, the amino group acts as a hydrogen bond donor, while one of the ring nitrogen atoms acts as an acceptor. This interaction connects the molecules into polymeric tapes extending along one of the crystal axes. nih.gov This type of hydrogen bonding, often forming a cyclic R₂²(8) graph-set motif where two molecules are linked by a pair of N-H···N bonds, is a recurring feature in the packing of pyrimidine derivatives. researchgate.netnih.gov

Table 2: Crystallographic Data for the Analog Compound 5-iodopyrimidin-2-amine Data sourced from a study on 5-iodopyrimidin-2-amine. nih.govnist.gov

ParameterValue
Chemical FormulaC₄H₄IN₃
Molecular Weight221.00 g/mol
Crystal SystemOrthorhombic
Space GroupCmca
a (Å)7.9088 (7)
b (Å)8.3617 (10)
c (Å)18.3821 (16)
Volume (ų)1215.6 (2)
Z (Molecules per unit cell)8
Hydrogen Bond (D-H···A)N-H···N
D···A Distance (Å)3.157 (4)

Specialized Spectroscopic Probes for Molecular Interactions and Electronic States

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). For aromatic and heterocyclic systems like this compound, the spectrum is generally dominated by π→π* and n→π* transitions.

The electronic absorption spectra of 2-aminopyrimidine and its derivatives have been studied, providing a basis for understanding the electronic properties of the target compound. researchgate.net The pyrimidine ring system gives rise to strong π→π* transitions, while the lone pairs on the nitrogen atoms can participate in weaker n→π* transitions. Theoretical and experimental studies on 2-aminopyrimidine-silver(I) organic semiconductors show that the parent 2-aminopyrimidine molecule exhibits significant optical absorption. nih.gov The introduction of substituents on the pyrimidine ring can modulate the energies of these transitions. The electron-donating amino group and the electron-withdrawing (and heavy) iodine atom will influence the HOMO-LUMO gap. For instance, in a related compound, 2-amino-5-chloropyridine (B124133) tetrachloromercurate, the absorption cutoff was observed at 348 nm. researchgate.net The UV/Visible spectrum for the parent 2-aminopyridine (B139424) is also available for reference. rsc.org The formation of charge-transfer complexes with suitable acceptor molecules can lead to the appearance of new, broad absorption bands at longer wavelengths, which are indicative of intermolecular electronic interactions.

While this compound is a diamagnetic molecule and thus EPR-silent, it can act as a ligand to form complexes with paramagnetic metal ions. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable tool for studying such complexes. EPR spectra provide detailed information about the electronic structure of the metal center, including its oxidation state, spin state, and interactions with the coordinating ligands. nih.gov For a metal complex of this compound, the g-values and hyperfine coupling constants from the EPR spectrum would reveal the nature of the metal-ligand bonding and the geometry of the coordination sphere. nih.govspectrabase.com

X-ray Absorption Spectroscopy (XAS) is another powerful technique for probing the local environment of a specific element, in this case, the metal center in a complex. XAS can provide precise information on the oxidation state of the metal and its coordination geometry (e.g., coordination number and metal-ligand bond distances). This technique is particularly valuable for studying complexes in non-crystalline states, such as in solution or biological systems. The feasibility of forming such complexes is supported by reports of coordination polymers created from the analogous compound, 2-amino-5-iodopyrimidine, with silver(I) ions. nih.govnist.gov The characterization of these Ag(I) polymers demonstrates the capability of the iodinated aminopyrimidine scaffold to coordinate with metal centers, suggesting that this compound would exhibit similar ligand properties, making its potential metal complexes suitable for EPR and XAS studies.

Computational Chemistry and Theoretical Modeling of 5 Iodo N Methylpyrimidin 2 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) serves as a cornerstone for the computational analysis of 5-iodo-N-methylpyrimidin-2-amine, enabling a detailed exploration of its fundamental electronic properties and chemical behavior.

Elucidation of Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)

The electronic structure of this compound can be meticulously investigated using DFT calculations. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

In a hypothetical DFT study of this compound, the energies of the HOMO, LUMO, and the resulting energy gap would be calculated. For instance, similar pyrimidine (B1678525) derivatives have been shown to have HOMO energies that indicate their potential as electron donors and LUMO energies that suggest they can act as electron acceptors. irjweb.com These calculations allow for the determination of important quantum chemical parameters, as illustrated in the table below.

ParameterFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ)χ = (I + A) / 2A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of the resistance of a molecule to change its electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)A measure of the electrophilic character of a molecule.

This table presents a hypothetical set of quantum chemical parameters that could be derived from a DFT analysis of this compound, based on methodologies applied to similar compounds.

Prediction of Reactivity and Regioselectivity

DFT calculations are instrumental in predicting the reactivity of this compound and the regioselectivity of its reactions. By mapping the electron density and electrostatic potential, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. Fukui functions, derived from changes in electron density upon the addition or removal of an electron, are particularly useful for pinpointing reactive sites.

For example, in related pyrimidine derivatives, DFT studies have been used to calculate local reactivity descriptors to identify specific atoms as the most likely sites for electrophilic or nucleophilic attack. wjarr.com This information is invaluable for predicting the outcomes of chemical reactions and for designing synthetic pathways. The analysis of the electrostatic potential surface would reveal electron-rich areas (typically colored in shades of red) and electron-poor areas (typically in shades of blue), providing a visual guide to the molecule's reactivity.

Modeling of Reaction Mechanisms and Transition States

Beyond predicting reactivity, DFT can be employed to model entire reaction mechanisms involving this compound. This involves locating the transition state structures and calculating their energies. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the activation energy and, consequently, the reaction rate.

By modeling the reaction pathways, researchers can gain a detailed understanding of the step-by-step process of a chemical transformation. This includes the breaking and forming of bonds and the identification of any intermediate species. Such mechanistic insights are vital for optimizing reaction conditions and for the rational design of new chemical entities. For instance, DFT has been used to study the reaction mechanisms of other pyrimidine-containing compounds, providing a framework for how such studies would be approached for this compound. wjarr.com

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational tools for exploring the behavior of this compound in a biological context, particularly its interactions with protein targets.

Investigation of Molecular Interactions and Binding Affinities with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score or binding free energy, can also be estimated.

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior of the this compound-protein complex over time. MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein. These simulations can reveal important information about the stability of the binding pose and the role of specific amino acid residues in the interaction. Studies on similar pyrimidine derivatives have successfully used docking and MD simulations to investigate their potential as inhibitors of various enzymes, such as cyclin-dependent kinases. nih.gov

Simulation TypeInformation GainedPotential Application for this compound
Molecular Docking - Preferred binding pose- Key interacting residues- Estimated binding affinity- Identification of potential protein targets- Prioritization of compounds for experimental screening
Molecular Dynamics - Stability of the binding mode- Conformational changes in the ligand and protein- Calculation of binding free energies (e.g., MM/PBSA)- Validation of docking results- Understanding the dynamic nature of the interaction- Guiding lead optimization efforts

This table outlines the types of information that can be obtained from molecular docking and dynamics simulations and their potential applications in the study of this compound.

Quantum Chemical Insights into Intermolecular Interactions

Quantum chemical calculations can provide a fundamental understanding of the non-covalent interactions that govern the behavior of this compound. These interactions are crucial for its physical properties, crystal packing, and interactions with biological macromolecules.

Analysis of the crystal structure of the related compound 5-iodo-pyrimidin-2-amine has revealed the presence of N-H⋯N hydrogen bonds that connect the molecules into polymeric tapes. nih.govnih.gov For this compound, similar hydrogen bonding patterns would be expected, alongside other potential interactions such as halogen bonding involving the iodine atom. Quantum chemical methods can be used to calculate the strength and nature of these individual intermolecular interactions, providing a more detailed picture than can be obtained from experimental methods alone. This understanding is critical for crystal engineering and for the design of molecules with specific self-assembling properties.

Characterization of Halogen Bonding Interactions

Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. mdpi.com The iodine atom in this compound, with its potential for a positive region of electrostatic potential (a σ-hole), is a prime candidate for forming such bonds. nih.gov

Theoretical studies on similar halogenated nitrogen-containing heterocycles, such as substituted pyridines, have demonstrated the importance of halogen bonding in determining supramolecular assemblies. sigmaaldrich.combldpharm.com Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Interacting Quantum Atoms (IQA) can be employed to analyze the nature and strength of these interactions. sigmaaldrich.com Such analyses would involve mapping the molecular electrostatic potential (MEP) to identify the electrophilic and nucleophilic regions of the molecule and calculating the interaction energies. For instance, studies on other halogenated compounds have successfully used density functional theory (DFT) to analyze halogen bonding assemblies. nih.gov

A detailed computational investigation would be necessary to characterize the potential halogen bonding interactions of this compound, both in self-assembly and with other molecules. This would provide fundamental knowledge of its crystal engineering and materials science potential.

Natural Bond Orbital (NBO) Analysis for Stability and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule, providing insights into its stability and bonding characteristics. nih.govbldpharm.com This technique translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with intuitive Lewis structures.

An NBO analysis of this compound would quantify the interactions between filled (donor) and empty (acceptor) orbitals. The energies of these interactions, particularly the stabilization energies (E(2)), would reveal the extent of electron delocalization from the nitrogen lone pairs and pyrimidine ring π-orbitals to the anti-bonding orbitals of adjacent atoms. This information is crucial for understanding the electronic stability of the molecule and the nature of its chemical bonds. While the general principles of NBO analysis are well-established, specific data for this compound is not available in the surveyed literature.

Prediction of Advanced Molecular Properties

Beyond fundamental bonding analysis, computational chemistry can predict more advanced properties that are relevant to materials science and medicinal chemistry.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in technologies like optical data storage and telecommunications. The NLO response of a molecule is related to its hyperpolarizability, which can be calculated using quantum chemical methods. Molecules with significant charge transfer, often found in push-pull systems with electron-donating and electron-withdrawing groups, tend to exhibit large NLO responses.

The this compound structure, with the electron-donating amino group and the pyrimidine ring, could potentially exhibit NLO properties. Computational studies on other organic molecules have shown that DFT calculations can effectively predict NLO properties like the first-order hyperpolarizability. A theoretical investigation into the NLO properties of this compound would be a valuable step in assessing its potential for optical applications.

Applications in Advanced Organic Synthesis and Functional Materials Science

Fabrication of Complex Heterocyclic Architectures

The unique arrangement of functional groups in 5-iodo-N-methylpyrimidin-2-amine makes it a valuable precursor for the synthesis of intricate heterocyclic systems. The iodo group provides a handle for cross-coupling reactions to introduce diverse substituents, while the amino group and the ring nitrogens can participate in cyclization reactions to form fused ring systems.

Fused pyrimidine (B1678525) derivatives are prominent scaffolds in medicinal chemistry and materials science. This compound serves as an important starting material for creating these complex structures.

Pyrido[2,3-d]pyrimidines: The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) core often involves the construction of a pyridine (B92270) ring onto a pre-existing pyrimidine. Methodologies for synthesizing related pyrido[2,3-d]pyrimidin-7(8H)-ones have utilized 4-amino-5-bromopyrimidines as starting materials. nih.gov By analogy, this compound is a suitable substrate for palladium-catalyzed reactions, such as the Heck or Suzuki coupling, to introduce a side chain at the 5-position, which can then undergo intramolecular cyclization to form the fused pyridone ring.

Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines: Imidazo[1,2-a]pyridines and their pyrimidine analogues are a significant class of nitrogen-containing fused heterocycles with broad applications. researchgate.netrsc.org The synthesis of these systems often proceeds via the reaction of a 2-amino-heterocycle with an α-haloketone or a related synthon. While many syntheses start from 2-aminopyridines nih.govresearchgate.net, the imidazo[1,2-a]pyrimidine (B1208166) framework can be constructed from 2-aminopyrimidines. A post-Groebke-Blackburn multicomponent protocol has been developed for synthesizing polyfunctional imidazo[1,2-a]pyrimidine derivatives, highlighting the utility of substituted aminopyrimidines in creating these fused systems. nih.gov The N-methylamino group of this compound can be involved in cyclization to form the imidazole (B134444) ring, leading to substituted imidazo[1,2-a]pyrimidine derivatives.

Pyrimido[4,5-d]pyrimidines: This class of fused heterocycles, also known as purine (B94841) bioisosteres, is of significant interest. The construction typically involves building a new pyrimidine ring onto an existing one. The functional groups on this compound allow for a sequence of reactions, potentially starting with a coupling reaction at the iodo-position, followed by transformations of the introduced group and subsequent cyclization involving one of the pyrimidine ring nitrogens or the exocyclic amino group.

Macrocycles containing heterocyclic subunits are an important area of research. The bifunctional nature of this compound, with its reactive iodo-substituent ready for cross-coupling reactions and its amino group available for amidation or other linking reactions, makes it a potential building block for macrocyclization. For instance, palladium-catalyzed coupling reactions could be employed in a stepwise or one-pot synthesis to link two or more pyrimidine units, or to connect the pyrimidine to other aromatic systems to form a large ring structure. While specific examples utilizing this compound are not extensively documented, the established reactivity of iodo-aromatic compounds in macrocycle synthesis suggests its applicability in this area. nih.gov

Development of Novel Organic Building Blocks for Diverse Applications

Halogenated pyrimidines are recognized as crucial intermediates in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com this compound is a prime example of a versatile organic building block. synblock.combldpharm.comchemscene.com

The reactivity of the C-I bond allows for the introduction of various functional groups through well-established transition-metal-catalyzed cross-coupling reactions. This enables the creation of a library of 5-substituted-N-methylpyrimidin-2-amines, which can then be used in further synthetic steps. These new, more complex building blocks are valuable for drug discovery programs and materials science research. For example, coupling with boronic acids (Suzuki reaction), alkynes (Sonogashira reaction), or amines (Buchwald-Hartwig reaction) can generate derivatives with tailored electronic and steric properties for specific applications.

Table 1: Research Applications of Related Pyrimidine and Pyridine Building Blocks
CompoundCAS NumberReported ApplicationsReference
2-Amino-3-iodo-5-methylpyridine211308-79-1Pharmaceutical development, agrochemicals, material science, organic synthesis, biochemical research chemimpex.com
4-Amino-6-chloro-5-iodo-2-methylthio-pyrimidineNot AvailableIntermediate in pharmaceutical synthesis (e.g., kinase inhibitors)
Imidazo[1,2-a]pyridine derivativesNot ApplicablePharmaceuticals, natural products, material science, organometallics researchgate.net
Imidazo[1,2-a]pyrimidine derivativesNot ApplicablePotential antimicrobial agents nih.gov

Engineering of Functional Materials with Tunable Properties

The development of novel organic materials with specific electronic and optical properties is a rapidly growing field. Heterocyclic compounds, particularly those with extended π-systems, are at the forefront of this research. The pyrimidine core of this compound can be incorporated into larger conjugated systems, making it a promising candidate for the engineering of functional materials.

The electronic properties of organic materials are intrinsically linked to their molecular structure, specifically the extent of π-conjugation. By using palladium-catalyzed cross-coupling reactions, the this compound unit can be linked to other aromatic or heteroaromatic systems. This process extends the π-conjugated system, which can lead to materials with tailored electronic properties, such as conductivity or semi-conductivity. The electron-deficient nature of the pyrimidine ring can also influence the energy levels (HOMO/LUMO) of the resulting material, a key factor in the design of organic electronics like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Applications in Chemical Biology and Therapeutic Discovery Research

Rational Design and Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrimidine (B1678525) scaffold of 5-iodo-N-methylpyrimidin-2-amine is a common feature in many kinase inhibitors, as it can mimic the adenine (B156593) base of ATP, the natural substrate for kinases.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, is integral to cytokine signaling pathways that regulate immune responses and hematopoiesis. nih.govnih.gov Dysregulation of JAK signaling is implicated in various autoimmune diseases and myeloproliferative neoplasms. nih.gov Consequently, the development of selective JAK inhibitors is a major focus of therapeutic research. nih.gov

Derivatives of 2-aminopyrimidine (B69317) have been explored for their potential as JAK inhibitors. For instance, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives were developed as selective JAK2 inhibitors. nih.gov One notable compound, A8, demonstrated high potency against JAK2 with an IC50 value of 5 nM and exhibited significant selectivity over other JAK family members. nih.gov This selectivity is crucial for minimizing off-target effects. For example, inhibition of JAK2 is believed to be associated with adverse events like thrombosis, making selectivity for other JAKs, such as JAK1 in the case of immune-related diseases, a desirable trait. nih.gov The development of R507, a selective JAK1 inhibitor, from a series of pyrimidine compounds underscores the importance of this approach. nih.gov

Table 1: Selectivity of Compound A8 against JAK Family Kinases
KinaseIC50 (nM)Selectivity vs. JAK2
JAK119338.6-fold
JAK25-
JAK327354.6-fold
TYK220641.2-fold
Data sourced from a study on N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives. nih.gov

Phosphatidylinositol 3-kinases (PI3Ks) are a family of lipid kinases involved in crucial cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. nih.gov The PI3K signaling pathway is frequently activated in cancer, making it an attractive target for anticancer drug development. nih.gov

Several PI3K inhibitors have been developed, with some, like ZSTK474, showing potent antitumor activity. nih.gov ZSTK474, a pan-PI3K inhibitor, has been shown to inhibit all four class I PI3K isoforms with IC50 values in the nanomolar range. nih.govnih.gov While direct synthesis of PI3K inhibitors from this compound is not explicitly detailed in the provided context, the pyrimidine scaffold is a key feature of many kinase inhibitors, suggesting its potential as a starting point for designing novel PI3K inhibitors. The development of such inhibitors often involves creating a library of compounds with a common core structure and then screening them for activity against the target kinase.

Table 2: Inhibitory Activity of ZSTK474 against PI3K Isoforms
PI3K IsoformIC50 (nmol/L)
PI3Kα16
PI3Kβ44
PI3Kδ5
PI3Kγ49
Data sourced from a study on the in vitro activity of ZSTK474. nih.gov

The versatility of the pyrimidine scaffold extends to the inhibition of other kinase families crucial in cell cycle regulation and signal transduction.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. nih.govmdpi.com The 2-aminopyrimidine structure is a core component of many CDK inhibitors. For example, derivatives of 2-anilino-4-(thiazol-5-yl)pyrimidine have been developed as potent CDK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range against CDK2. researchgate.net The development of selective CDK inhibitors, such as those targeting CDK4/6, has led to approved cancer therapies like Palbociclib, Ribociclib, and Abemaciclib. mdpi.commdpi.com

Tyrosine Kinases: Tyrosine kinases are critical mediators of cellular signaling, and their dysregulation can lead to various cancers. The 2-aminopyrimidine moiety is a key structural element in the design of tyrosine kinase inhibitors. For instance, N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors. Furthermore, 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines have been shown to be potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

Other Kinases: The pyrimidine scaffold has also been utilized in the development of inhibitors for other kinases, such as the potent adenosine (B11128) kinase inhibitor 5-Iodotubercidin, which also shows inhibitory activity against a range of other kinases including CK1, insulin (B600854) receptor tyrosine kinase, and PKA. medchemexpress.com

Modulators of Biological Pathways

Interaction with Nucleic Acids and Receptors

There is no available research data detailing the specific interactions of this compound with nucleic acids or biological receptors. While the pyrimidine core is known to be a key component of nucleobases and can interact with the minor groove of DNA, the specific binding modes and affinities for this compound have not been reported. Studies on related pyrimidine analogs often explore their potential to form hydrogen bonds and other interactions with macromolecules, but such data is absent for this particular compound.

Studies on Nucleoside Transport Inhibition

Investigations into the ability of this compound to inhibit nucleoside transport are not found in the current body of scientific literature. Research on other 5-iodinated nucleoside analogs has demonstrated their utility as permeants for studying nucleoside transport systems, but no such studies have been published specifically involving this compound.

Preclinical Investigations into Bioactive Molecules

Preclinical data on the therapeutic potential of this compound is not available. The following sections highlight the absence of research in key therapeutic areas.

Antiviral Agents

There are no published studies evaluating the antiviral efficacy of this compound. While various 5-substituted pyrimidine nucleosides have been a focus of antiviral research, showing activity against viruses like herpes simplex virus and HIV, this specific compound has not been reported in such investigations.

Antibacterial and Antimicrobial Compounds

Specific studies on the antibacterial or broader antimicrobial properties of this compound are absent from the scientific record. Research into other 5-iodopyrimidine (B189635) analogs has shown that certain derivatives possess antibacterial and antifungal activity against a range of pathogens. However, the activity profile of this compound itself remains uninvestigated.

Anticancer Potentials

The potential of this compound as an anticancer agent has not been explored in any published preclinical studies. The pyrimidine structure is integral to many anticancer drugs that function as antimetabolites, but there is no data to suggest that this compound has been synthesized or tested for cytotoxic activity against cancer cell lines.

Application as Chemical Probes for Biological Systems

The development of chemical probes is a cornerstone of chemical biology, enabling the study of biological processes in real-time and within the native cellular environment. These molecular tools are designed to interact specifically with a biological target, such as a protein or nucleic acid, and to report on this interaction through a detectable signal. The utility of a chemical probe is defined by its specificity, affinity, and the nature of its reporting mechanism.

Fluorescent Probes

Fluorescent probes are indispensable tools for visualizing and quantifying biological events. They contain a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. The introduction of an iodine atom into a fluorophore can sometimes influence its photophysical properties, for instance, through the heavy-atom effect which can enhance intersystem crossing and potentially lead to phosphorescence. However, no studies have been published that characterize the fluorescent properties of this compound or its derivatives when used as fluorescent probes. Research on other pyrimidine-based fluorescent probes has been conducted, but these findings cannot be directly extrapolated to the specific compound .

Radioligands for Molecular Imaging (e.g., SPECT Imaging)

Molecular imaging techniques like SPECT allow for the non-invasive visualization of biological processes at the molecular and cellular level in living organisms. This is achieved through the administration of a radioligand, which is a molecule that binds to a specific biological target and is labeled with a gamma-emitting radionuclide, such as iodine-123 or technetium-99m. The iodine atom in this compound makes it a theoretical candidate for radioiodination. The synthesis of a radiolabeled version of this compound would be a prerequisite for its evaluation as a SPECT imaging agent.

While research has been conducted on radioiodinated pyrimidine derivatives for SPECT imaging, for instance, targeting enzymes like p38α kinase, there are no published studies that have synthesized or evaluated a radiolabeled version of this compound for this purpose. The potential of this compound as a SPECT radioligand is therefore yet to be explored.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.